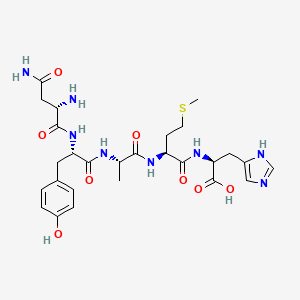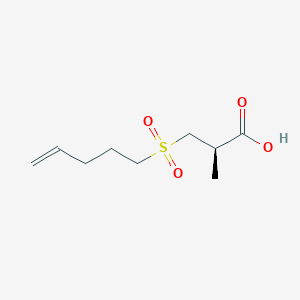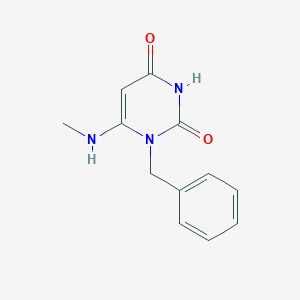
1-Benzyl-6-(methylamino)pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-6-(methylamino)pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their significant roles in biochemistry, particularly in nucleic acids like DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-(methylamino)pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The choice of reagents, catalysts, and solvents is optimized to ensure cost-effectiveness and environmental sustainability .
化学反応の分析
Types of Reactions: 1-Benzyl-6-(methylamino)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
科学的研究の応用
1-Benzyl-6-(methylamino)pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as an antiviral, anticancer, and antimicrobial agent.
作用機序
The mechanism of action of 1-Benzyl-6-(methylamino)pyrimidine-2,4-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
- 6-Amino-1-benzyl-5-(methylamino)pyrimidine-2,4-dione
- 4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness: 1-Benzyl-6-(methylamino)pyrimidine-2,4-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable tool in various research applications .
特性
CAS番号 |
823221-46-1 |
|---|---|
分子式 |
C12H13N3O2 |
分子量 |
231.25 g/mol |
IUPAC名 |
1-benzyl-6-(methylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H13N3O2/c1-13-10-7-11(16)14-12(17)15(10)8-9-5-3-2-4-6-9/h2-7,13H,8H2,1H3,(H,14,16,17) |
InChIキー |
LZKVQCOVHAAFOY-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC(=O)NC(=O)N1CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


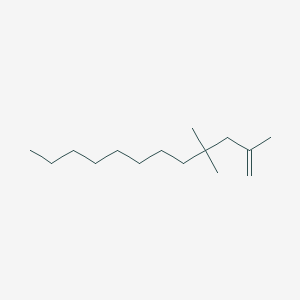
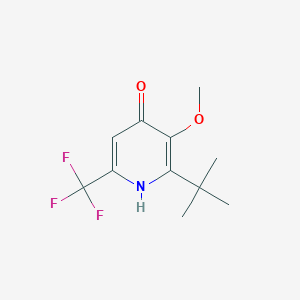
![7-(1-Benzofuran-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14213562.png)
![4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid](/img/structure/B14213569.png)
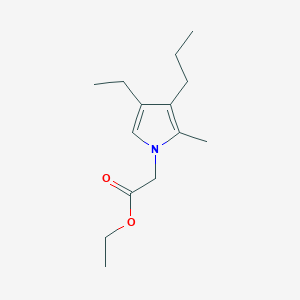
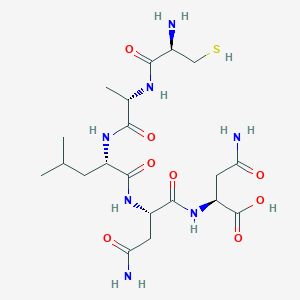

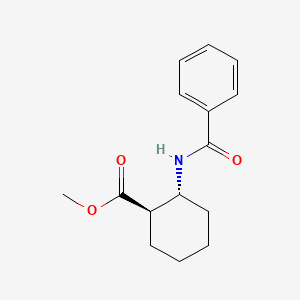
![2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]-](/img/structure/B14213593.png)
![{1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate](/img/structure/B14213600.png)
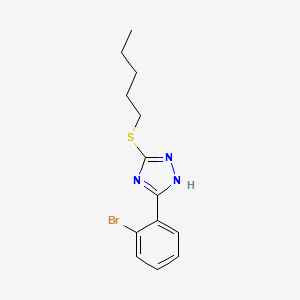
![1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B14213611.png)
